N-(4-methoxybenzyl)-3,5-dinitrobenzamide
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Overview
Description
N-(4-methoxybenzyl)-3,5-dinitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxybenzyl group attached to the nitrogen atom and two nitro groups at the 3 and 5 positions on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-3,5-dinitrobenzamide typically involves a multi-step process. One common method includes the nitration of a benzamide precursor followed by the introduction of the methoxybenzyl group. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The methoxybenzyl group can be introduced through a nucleophilic substitution reaction using 4-methoxybenzyl chloride and a suitable base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzyl)-3,5-dinitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of N-(4-aminobenzyl)-3,5-diaminobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives with additional functional groups.
Scientific Research Applications
N-(4-methoxybenzyl)-3,5-dinitrobenzamide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxybenzyl group may enhance the compound’s ability to penetrate cell membranes and reach its targets .
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxybenzyl)thiosemicarbazone: Similar structure but with a thiosemicarbazone group instead of the benzamide group.
N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Contains a pyrazole ring instead of the benzamide structure.
Uniqueness
N-(4-methoxybenzyl)-3,5-dinitrobenzamide is unique due to the presence of both methoxybenzyl and dinitro groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H13N3O6 |
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Molecular Weight |
331.28 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3,5-dinitrobenzamide |
InChI |
InChI=1S/C15H13N3O6/c1-24-14-4-2-10(3-5-14)9-16-15(19)11-6-12(17(20)21)8-13(7-11)18(22)23/h2-8H,9H2,1H3,(H,16,19) |
InChI Key |
KZPNGPLYSPMHBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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